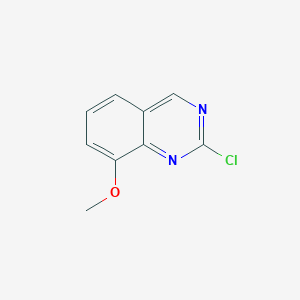

2-Chloro-8-methoxyquinazoline

Descripción general

Descripción

2-Chloro-8-methoxyquinazoline is an organic compound with the molecular formula C9H7ClN2O It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxyquinazoline typically involves the reaction of 2-aminobenzoic acid with orthoesters and ammonium acetate. This reaction affords the quinazoline core structure, which can then be chlorinated and methoxylated to yield the desired compound. The reaction conditions often include solvent-free approaches or the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to achieve efficient production .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution, facilitating the introduction of amines, thiols, and other nucleophiles.

Key Reagents and Conditions:

Notable Example : Reaction with propargyl bromide under basic conditions introduces an alkyne side chain, enabling subsequent click chemistry for triazole formation .

Cyclization Reactions

Macrocyclization and heterocycle formation are achieved through metal-catalyzed or Mitsunobu reactions.

Case Study: Macrocyclic EGFR Inhibitors

-

Reagents : Diethylene glycol, DIAD/TPP (Mitsunobu conditions), NaH

-

Conditions : Microwave-assisted synthesis (90°C, 2h)

-

Products : 14- to 16-membered macrocycles (e.g., compound 9a )

Mechanism : The methoxy group stabilizes intermediates during cyclization, while the chlorine atom directs regioselectivity .

Demethylation of Methoxy Group

-

Reagent : BBr₃ in CH₂Cl₂

-

Product : 8-Hydroxyquinazoline derivatives

-

Application : Intermediate for synthesizing kinase inhibitors (e.g., DB18) .

Oxidation/Reduction

Limited direct data exist, but derivatives are often oxidized/reduced post-substitution. For example:

Biological Activity of Key Derivatives

Structure-Activity Insights :

Aplicaciones Científicas De Investigación

Synthesis of 2-Chloro-8-Methoxyquinazoline

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. For instance, one method includes the reaction of 2-chloroaniline with methoxy-substituted quinazoline derivatives. Various synthetic routes have been explored to optimize yield and purity, which are critical for subsequent biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The primary mechanism involves the inhibition of the β-catenin/TCF4 signaling pathway, which is crucial in many cancers. For example, a derivative known as compound 18B exhibited potent cytotoxicity against HCT116 and HepG2 cells, with IC50 values comparable to imatinib mesylate . This indicates that targeting β-catenin/TCF4 interactions could be a viable strategy for cancer therapy.

- Case Study : In a study evaluating novel derivatives, compound 18B was found to induce apoptosis and inhibit cell migration in colon and liver cancer cells. It also downregulated key oncogenes such as c-MYC and Cyclin D1, further supporting its potential as an anticancer agent .

Kinase Inhibition

The quinazoline scaffold is well-known for its kinase inhibitory properties. This compound has been explored as a selective inhibitor for various kinases:

- CLK Kinases : A series of anilino-2-quinazolines derived from this compound showed selective inhibition against CDC-like kinases (CLKs). One compound demonstrated IC50 values in the low nanomolar range (10-30 nM), indicating strong potential for therapeutic applications in cancers associated with CLK dysregulation .

- Table of Kinase Inhibition :

| Compound | Target Kinase | IC50 (nM) | Activity |

|---|---|---|---|

| DB18 | CLK1 | 10 | Potent |

| DB18 | CLK2 | 20 | Potent |

| DB18 | CLK4 | 30 | Potent |

| Other Compounds | Various Kinases | >100 | Weak |

Pharmacological Applications Beyond Cancer

In addition to its anticancer properties, this compound has been investigated for other pharmacological activities:

- Antimicrobial Activity : Quinazoline derivatives have shown promise as antimicrobial agents, with several studies reporting significant activity against bacterial and fungal strains .

- Neuroprotective Effects : Some studies suggest that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-Chloro-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

- 2-Chloro-6-methoxyquinazoline

- 2-Chloro-4-methoxyquinazoline

- 2-Chloro-7-methoxyquinazoline

Comparison: 2-Chloro-8-methoxyquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Actividad Biológica

2-Chloro-8-methoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit key signaling pathways involved in cancer progression. Notably, it may inhibit tyrosine kinases by binding to ATP-binding sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can disrupt critical pathways such as the Wnt/β-catenin signaling pathway, which is implicated in various cancers.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound derivatives. For instance, a study demonstrated that derivatives based on this scaffold exhibited cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer). The most potent derivative showed an IC50 value ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM, comparable to established anticancer drugs like imatinib mesylate .

Table 1: Cytotoxic Potency of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 18B | HCT116 | 5.64 ± 0.68 |

| 18B | HepG2 | 23.18 ± 0.45 |

| 49 | HCT116 | 8.50 ± 1.44 |

| 49 | Caco-2 | Not reported |

Case Studies

- Inhibition of β-Catenin/TCF4 Signaling : A significant finding was that certain derivatives of this compound effectively downregulated β-catenin/TCF4 signaling in cancer cells. This was evidenced by reduced expression levels of β-catenin and TCF4 proteins and decreased mRNA levels of Wnt target genes such as c-MYC and Cyclin D1 in treated HCT116 cells .

- Cell Cycle Arrest : Another study highlighted that a derivative (compound 49 ) inhibited the proliferation of colorectal cancer cells by blocking their cell cycle at the G2/M phase, leading to significant cytotoxic effects . Flow cytometry analysis revealed that treatment increased the percentage of cells in the G2/M phase from approximately 15% to over 82% at higher concentrations.

Research Findings

Research has consistently shown that modifications to the quinazoline scaffold can enhance biological activity. For example, structure-activity relationship (SAR) studies have identified specific substitutions that improve potency against various kinases involved in cancer progression . The selectivity of these compounds for specific kinases is crucial for minimizing side effects while maximizing therapeutic efficacy.

Propiedades

IUPAC Name |

2-chloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENQTKSMBDNMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601705 | |

| Record name | 2-Chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944060-66-6 | |

| Record name | 2-Chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.